N'-[2-(4-tert-butylphenoxy)acetyl]-3-methoxybenzohydrazide
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Overview
Description
N’-[2-(4-tert-butylphenoxy)acetyl]-3-methoxybenzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to a benzene ring substituted with a methoxy group (-OCH3) and a tert-butylphenoxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-tert-butylphenoxy)acetyl]-3-methoxybenzohydrazide typically involves the following steps:
Preparation of 4-tert-butylphenoxyacetyl chloride: This intermediate is synthesized by reacting 4-tert-butylphenol with acetyl chloride in the presence of a base such as pyridine.
Formation of 2-(4-tert-butylphenoxy)acetohydrazide: The acetyl chloride derivative is then reacted with hydrazine hydrate to form the hydrazide.
Acylation with 3-methoxybenzoic acid: The final step involves the acylation of the hydrazide with 3-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield N’-[2-(4-tert-butylphenoxy)acetyl]-3-methoxybenzohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-tert-butylphenoxy)acetyl]-3-methoxybenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazide group can be reduced to form an amine.
Substitution: The tert-butylphenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-methoxybenzoic acid or 3-methoxybenzaldehyde.
Reduction: Formation of 3-methoxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[2-(4-tert-butylphenoxy)acetyl]-3-methoxybenzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-(4-tert-butylphenoxy)acetyl]-3-methoxybenzohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(4-tert-butylphenoxy)acetyl]-2,2-dimethylpropanohydrazide
- Cyclohexyl 4-((2-tert-butylphenoxy)acetyl)aminobenzoate
- 2-(4-tert-butylphenoxy)-N’-[(2-methoxyphenoxy)acetyl]acetohydrazide
Uniqueness
N’-[2-(4-tert-butylphenoxy)acetyl]-3-methoxybenzohydrazide is unique due to the presence of both a methoxy group and a tert-butylphenoxyacetyl group, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N'-[2-(4-tert-butylphenoxy)acetyl]-3-methoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-20(2,3)15-8-10-16(11-9-15)26-13-18(23)21-22-19(24)14-6-5-7-17(12-14)25-4/h5-12H,13H2,1-4H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKPQKRGPRCRGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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